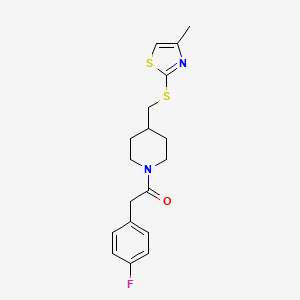
2-(4-Fluorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21FN2OS2 and its molecular weight is 364.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Fluorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, with the molecular formula C18H21FN2OS2 and a molecular weight of 364.5 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a thiazole moiety, which are known to influence various biological pathways.
Chemical Structure
The structure of the compound can be represented as follows:
Anticancer Properties
Recent studies indicate that compounds containing thiazole moieties exhibit significant anticancer activities. For instance, thiazole derivatives have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound may share similar properties due to its structural components.
Case Studies:
- Thiazole Derivatives in Cancer Treatment : A study demonstrated that thiazole-based compounds showed promising results against various cancer cell lines, suggesting that the incorporation of a thiazole ring enhances cytotoxicity against tumors .
- Mechanistic Insights : Research has shown that thiazole derivatives can interact with multiple cellular pathways, including those involved in apoptosis and cell signaling, potentially leading to enhanced anticancer efficacy .
Antimicrobial Activity
Compounds with thiazole structures have been associated with antimicrobial properties. The presence of sulfur in the thiazole ring is believed to contribute to this activity by disrupting microbial cell membranes.
Research Findings:
- A review highlighted that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi . The specific compound may demonstrate similar effects due to its structural analogies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitors targeting protein tyrosine phosphatases (PTPs) have shown promise in treating metabolic disorders and cancers.
Inhibition Studies :
- A related study on PTP inhibitors revealed that modifications in the thiazole structure could lead to enhanced selectivity and potency against specific PTPs . This suggests that this compound might also possess similar inhibitory capabilities.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN2OS2 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1-[...] |
| Anticancer Activity | Significant in various studies |
| Antimicrobial Activity | Positive against multiple strains |
| Enzyme Inhibition | Potential as PTP inhibitor |
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c1-13-11-23-18(20-13)24-12-15-6-8-21(9-7-15)17(22)10-14-2-4-16(19)5-3-14/h2-5,11,15H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVTZULALKAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














